molecular formula C13H20O2 B1665386 4-Heptyloxyphenol CAS No. 13037-86-0

4-Heptyloxyphenol

Cat. No. B1665386
CAS RN: 13037-86-0
M. Wt: 208.3 g/mol
InChI Key: HZBABTUFXQLADL-UHFFFAOYSA-N
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Description

4-Heptyloxyphenol is an aromatic ether and a steroidogenic factor-1 (SF-1) agonist . It has been studied for its effect on the secretion of estradiol and oxytocin (OT) from granulosa cells .


Molecular Structure Analysis

The molecular formula of 4-Heptyloxyphenol is C13H20O2 . Its molecular weight is 208.30 . The linear formula is CH3(CH2)6OC6H4OH .


Physical And Chemical Properties Analysis

4-Heptyloxyphenol has a melting point of 60-63°C (lit.) . Its boiling point is 325.3±15.0 °C at 760 mmHg . The density is 1.0±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Spectral Properties

4-Heptyloxyphenol has been utilized in the synthesis of various chemical compounds. For instance, Galanin et al. (2008) reported its use in the synthesis of [3-(heptyloxy)phenoxy]acetic acid and its derived meso-substituted tetrabenzoporphyrins. These compounds have notable spectral properties, making them of interest in various research applications.

Sensing Applications

Research by Ahmad et al. (2020) highlights the use of 4-aminothiophenol, a compound related to 4-Heptyloxyphenol, in surface-enhanced Raman scattering (SERS) research, particularly for nitrite sensing. This application demonstrates the potential of similar compounds in sensing technologies.

Solid-Phase Synthesis

4-Formyl-3,5-dimethoxyphenol, another derivative, plays a crucial role in the preparation of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides, as discussed by Jin et al. (2001). These linkers and resins are essential for various synthetic and analytical chemistry applications.

Environmental Applications

In environmental science, 4-Heptyloxyphenol derivatives like 4-chlorophenol have been studied extensively. For example, Sharma et al. (2012) investigated the degradation of 4-chlorophenol using organic oxidants, which is significant for wastewater treatment and environmental remediation.

Conformational Studies

The conformation of certain chemical domains in compounds like 4′-(4-n-heptyloxyphenyl)-3,2′:6′,3″-terpyridine has been studied by Rocco et al. (2020). These studies contribute to the understanding of molecular structures and their potential applications in material science.

Photocatalysis and Sensing

The development of photoelectrochemical sensors based on heterojunctions involving 4-Chlorophenol derivatives, as explored by [Yan et al. (2019)](https://consensus.app/papers/bipo4-nanosheet-heterojunction-basis-4chlorophenol-yan/25508c64cd855e70838fbb547f65635b/?utm_source=chatgpt), shows the potential of these compounds in environmental monitoring and photocatalytic applications.

Safety And Hazards

4-Heptyloxyphenol is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study has shown the potential of using in vitro data and physiologically based kinetic (PBK) modelling to assess the in vivo potential developmental toxicity of a series of phenols, including 4-Heptyloxyphenol . This approach could be a promising strategy for non-animal-based safety assessment of chemicals .

properties

IUPAC Name

4-heptoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022483
Record name 4-Heptyloxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptyloxyphenol

CAS RN

13037-86-0
Record name 4-(Heptyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-86-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptyloxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(heptyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptyloxyphenol
Source EPA DSSTox
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Record name 4-(Heptyloxy)phenol
Source European Chemicals Agency (ECHA)
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Record name 4-HEPTYLOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
DAW Bucks, RH Guy, HI Maibach - Journal of Toxicology …, 1989 - Taylor & Francis
… Occlusion significantly increased (unpaired t-test, p < 0.05) the penetration of phenol, 4-heptyloxyphenol, and 4-pentyloxyphenol. Occlusion did not enhance the absorption of 4-…
Number of citations: 13 www.tandfonline.com
MF Hughes, SP Shrivastava, HL Fisher, LL Hall - Toxicology in vitro, 1993 - Elsevier
The objective of this study was to compare the in vitro percutaneous absorption of phenol and eight p-substituted phenolic derivatives using the static and flow-through diffusion systems…
Number of citations: 23 www.sciencedirect.com
MF Hughes, LL Hall - Food and chemical toxicology, 1997 - Elsevier
The objective of this study was to examine the 120-hr disposition of phenol and four p-substituted congeners after ip and dermal administration in the 29-day-old female rat. The dermal …
Number of citations: 7 www.sciencedirect.com
JJ Hostýnek, PS Magee - Quantitative Structure‐Activity …, 1997 - Wiley Online Library
We correlated skin absorption data, determined in vivo in man under different experimental conditions for a set of 28 diverse chemical compounds, with experimental permeation …
Number of citations: 40 onlinelibrary.wiley.com
DAW Bucks - Topical Drug Bioavailability, Bioequivalence, and …, 1993 - Springer
The efficient and extremely effective barrier function of the stratum corneum and the requirement that subpharmacological doses be used limit the applicability of easy, “off the shelf,” …
Number of citations: 6 link.springer.com
R Grashow, V Bessonneau, RR Gerona… - … science & technology, 2020 - ACS Publications
Firefighters (FF) are exposed to recognized and probable carcinogens, yet there are few studies of chemical exposures and associated health concerns in women FFs, such as breast …
Number of citations: 28 pubs.acs.org
C Mintz, WE Acree Jr… - QSAR & Combinatorial …, 2006 - Wiley Online Library
The Abraham solvation parameter model is used to construct mathematical correlations for describing the minimum inhibitory concentration of organic compounds for growth inhibition …
Number of citations: 12 onlinelibrary.wiley.com
F Hafeez, H Maibach - Skin Pharmacology and Physiology, 2013 - karger.com
… 14 C-ring-labeled para-substituted phenols (4-aminophenol, 4-acetamidophenol, 4-propionylamidophenol, phenol, 4-cyanophenol, 4-nitrophenol, 4-iodophenol, 4-heptyloxyphenol, …
Number of citations: 35 karger.com
C Di Natale, R Paolesse, A Macagnano… - Sensors and Actuators B …, 1998 - Elsevier
The absolute selectivity of chemical sensors ceased in the last years to be a fundamental feature due to the uprising of many applications, such as electronic noses, which require the …
Number of citations: 94 www.sciencedirect.com
GA Kaningini, S Azizi, H Nyoni, FN Mudau… - …, 2021 - ncbi.nlm.nih.gov
Background: Nanoparticles are globally synthesized for their antimicrobial, anti-inflammatory, wound healing, catalytic, magnetic, optical, and electronic properties that have put them at …
Number of citations: 5 www.ncbi.nlm.nih.gov

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